Benzophenone, 4-nitro-, oxime
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Overview
Description
Benzophenone, 4-nitro-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH This compound is derived from benzophenone, which is a widely used organic compound in various chemical reactions and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 4-nitro-, oxime typically involves the reaction of 4-nitrobenzophenone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:
- Dissolve 4-nitrobenzophenone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from a suitable solvent to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzophenone, 4-nitro-, oxime undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of strong acids or bases.
Rearrangement: The compound can undergo the Beckmann rearrangement to form amides under acidic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Rearrangement: Acidic conditions using sulfuric acid or polyphosphoric acid.
Major Products Formed:
Reduction: 4-amino-benzophenone.
Substitution: Various substituted benzophenone derivatives.
Rearrangement: Corresponding amides.
Scientific Research Applications
Benzophenone, 4-nitro-, oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzophenone, 4-nitro-, oxime involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can result in the modulation of biological pathways and exert various effects.
Comparison with Similar Compounds
Benzophenone oxime: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-nitrobenzophenone: Lacks the oxime group, leading to different applications and reactivity.
Benzophenone, 4-amino-, oxime: Contains an amino group instead of a nitro group, resulting in different biological activities.
Uniqueness: Benzophenone, 4-nitro-, oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
Benzophenone, 4-nitro-, oxime (CAS No. 38032-13-2) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into its biological activity, examining its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both a nitro group and an oxime functional group. Its molecular formula is C13H10N2O3, which contributes to its diverse reactivity and biological interactions. The nitro group can undergo reduction to form reactive intermediates that may interact with various cellular components, while the oxime group can participate in nucleophilic addition reactions, leading to the formation of various adducts.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. This activity is likely due to its ability to disrupt cellular processes in microorganisms.
- Anticancer Properties : Research has suggested that this compound may possess anticancer effects by modulating cellular pathways involved in cancer progression. It may inhibit specific enzymes or interfere with DNA replication processes.
- Herbicidal Activity : A series of benzophenone oxime derivatives have been synthesized and evaluated for their herbicidal properties. These compounds demonstrated significant inhibitory effects on the root growth of various plant species at concentrations as low as 20 ppm . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance herbicidal efficacy.
Case Studies
- Antimicrobial and Anticancer Studies : In a study evaluating the antimicrobial activity of various benzophenone derivatives, this compound was found to effectively inhibit the growth of several bacterial strains. Additionally, in vitro assays suggested potential cytotoxic effects against cancer cell lines, indicating its promise as a lead compound for drug development.
- Herbicidal Evaluation : A novel series of benzophenone oxime ether derivatives were synthesized and tested for herbicidal activity against multiple plant species such as Oryza sativa and Brassica chinensis. The results highlighted that certain derivatives exhibited significant root growth inhibition, suggesting their potential use in agricultural applications .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Benzophenone | Basic diaryl ketone structure | Lacks functional groups that confer biological activity |
Benzophenone oxime | Contains only the oxime functional group | Limited reactivity compared to nitro-containing analogs |
Benzophenone, 4-amino-, oxime | Contains an amino group instead of a nitro group | Different biological activities due to amine presence |
This compound | Contains both nitro and oxime groups | Exhibits distinct chemical properties and potential applications |
Properties
IUPAC Name |
(NZ)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLJFCCYQZFBQ-YPKPFQOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38032-13-2 |
Source
|
Record name | Benzophenone, 4-nitro-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038032132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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